Cefiderocol - 2009350-93-8

Cefiderocol

Catalog Number: EVT-8201650
CAS Number: 2009350-93-8
Molecular Formula: C30H34ClN7O10S2
Molecular Weight: 752.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cefiderocol is a cephalosporin antibacterial drug and exerts a mechanism of action similar to other β-lactam antibiotics. Unlike other agents in this category, cefiderocol is a siderophore able to undergo active transport into the bacterial cell through iron channels. It represents a significant addition to antibacterial treatment option as it has proven to be effective *in vitro* against multidrug resistant strains including extended spectrum β-lactamase producers and carbapenemase producing bacteria. Cefiderocol was granted designation as a Qualified Infectious Disease Product and granted priority review status by the FDA on November 14, 2019. It is indicated for use in complicated urinary tract infections in patients with limited or no alternative treatments available. This indication was supported by a positive clinical trial composed of 448 patients with complicated urinary tract infections which demonstrated a 72.6% rate of symptom resolution and bacterial eradication with cefiderocol compared to 54.6% with the comparator, imipenem/cilastatin. A concern noted in the trial was a 0.3% higher rate of all cause mortality, the cause of which has not been determined.
Cefiderocol is a Cephalosporin Antibacterial.
See also: Cefiderocol Sulfate Tosylate (active moiety of).
Source and Classification

Cefiderocol was developed by Shionogi & Co., Ltd., and received approval from the U.S. Food and Drug Administration in November 2019 for the treatment of complicated urinary tract infections and hospital-acquired bacterial pneumonia. Its classification as a siderophore cephalosporin distinguishes it from other beta-lactam antibiotics by its unique mechanism of penetrating bacterial cell walls through iron transport pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of Cefiderocol involves several intricate steps, starting from the core cephalosporin structure. The process typically begins with the modification of 7-aminocephalosporanic acid (7-ACA), which serves as the backbone. Key steps include:

  1. Formation of the Siderophore Moiety: The synthesis incorporates a catechol-based siderophore component, which is crucial for its mechanism of action.
  2. Acylation: The introduction of various acyl groups enhances the antibiotic properties and stability.
  3. Final Purification: The compound undergoes purification processes such as crystallization or chromatography to ensure high purity levels suitable for clinical use.

These synthetic routes are optimized to maximize yield while minimizing by-products, ensuring that the final product meets pharmaceutical standards.

Molecular Structure Analysis

Structure and Data

Cefiderocol's molecular formula is C₁₆H₁₉N₃O₅S, with a molecular weight of approximately 365.4 g/mol. Its structure features:

  • A beta-lactam ring typical of cephalosporins.
  • A side chain containing a catechol moiety essential for iron chelation.
  • A thiazole ring that contributes to its antibacterial activity.

The three-dimensional structure allows Cefiderocol to interact effectively with penicillin-binding proteins in bacteria, which are critical for bacterial cell wall synthesis.

Chemical Reactions Analysis

Reactions and Technical Details

Cefiderocol undergoes various chemical reactions that contribute to its antibacterial activity:

  1. Beta-Lactam Ring Opening: This reaction can occur in the presence of beta-lactamase enzymes produced by resistant bacteria, leading to hydrolysis and loss of activity.
  2. Iron Chelation: The catechol side chain binds iron ions, facilitating transport into bacterial cells through specific transport systems.
  3. Inhibition of Cell Wall Synthesis: By binding to penicillin-binding proteins, Cefiderocol inhibits the transpeptidation process essential for cell wall integrity.

These reactions underscore the importance of both its structural components and its mechanism in overcoming bacterial resistance.

Mechanism of Action

Cefiderocol's mechanism of action primarily involves its ability to mimic natural substrates for iron transport systems in bacteria. Once inside the bacterial cell, it binds to penicillin-binding proteins, disrupting cell wall synthesis and leading to bacterial lysis. This dual mechanism—iron chelation followed by inhibition of cell wall synthesis—enhances its efficacy against resistant strains.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cefiderocol exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water, facilitating intravenous administration.
  • Stability: Cefiderocol is stable under acidic conditions but may be susceptible to hydrolysis in alkaline environments.
  • pH Range: The optimal pH range for stability is typically between 4-6.

These properties are critical for formulation development and ensuring effective delivery in clinical settings.

Applications

Scientific Uses

Cefiderocol's primary application lies in treating serious infections caused by multidrug-resistant Gram-negative bacteria. It has been utilized in various clinical settings, including:

  • Complicated Urinary Tract Infections: Effective against pathogens resistant to other antibiotics.
  • Hospital-Acquired Pneumonia: Demonstrates efficacy in severe cases where conventional treatments fail.
  • In Vitro Research: Used in laboratory studies to understand resistance mechanisms and develop new therapeutic strategies against resistant infections.

Cefiderocol represents a significant advancement in antibiotic therapy, particularly crucial in an era where antibiotic resistance poses a growing threat to public health. Its unique properties and mechanisms position it as a vital tool in combating resistant bacterial infections.

Mechanism of Action and Target Specificity

Siderophore-Mediated Iron Transport System Utilization

Cefiderocol’s structural design incorporates a chlorocatechol moiety that functions as a high-affinity iron-chelating siderophore. This moiety binds extracellular ferric iron (Fe³⁺) to form a complex mimicking native bacterial siderophores (e.g., enterobactin in Escherichia coli or pyoverdine in Pseudomonas aeruginosa). The complex exploits active iron acquisition pathways, hijacking the TonB-dependent transporter (TBDT) system for Gram-negative bacterial uptake. Energy for this process derives from the proton motive force via the TonB-ExbB-ExbD periplasmic membrane complex, facilitating translocation across the outer membrane [4] [6].

This "Trojan horse" strategy enables cefiderocol to bypass conventional resistance mechanisms:

  • Porin Deficiency: Unlike traditional β-lactams, cefiderocol does not rely on passive diffusion through porin channels, rendering mutations in ompK35/36 (in Klebsiella pneumoniae) or oprD (in Pseudomonas aeruginosa) irrelevant [4] [6].
  • Efflux Pumps: Active transport neutralizes efflux-mediated resistance (e.g., MexAB-OprM in P. aeruginosa), as intracellular concentrations exceed thresholds required for efficacy [1] [4].
  • Iron-Limited Environments: The chelation mechanism proves particularly effective in host niches where free iron is sequestered (e.g., urinary tract or bloodstream), enhancing drug accumulation under physiological conditions [6] [7].

Table 1: Bacterial Iron Uptake Systems Utilized by Cefiderocol

Bacterial SpeciesPrimary Iron TransportersGenes InvolvedImpact on Cefiderocol Uptake
Escherichia coliEnterobactin receptorsfepA, fiu, cirADeletion increases MIC 16-fold [5] [8]
Pseudomonas aeruginosaPyoverdine/pyochelin receptorspirA, piuA, piuDpiuD deletion increases MIC 32-fold [5] [8]
Acinetobacter baumanniiAcinetobactin receptorsbauA, barADownregulation reduces uptake [7] [8]

Genomic analyses confirm that mutations in transporter genes (e.g., piuD in P. aeruginosa or cirA/fiu in E. coli) significantly elevate cefiderocol minimum inhibitory concentrations (MICs). Transcriptomic studies further reveal that resistant isolates exhibit downregulation of tonB, exbB, and exbD, impairing energy transduction for iron transport [5] [8].

Penicillin-Binding Protein (PBP) Affinity and Inhibition Dynamics

Once within the periplasmic space, cefiderocol dissociates from iron and binds to penicillin-binding proteins (PBPs), primarily PBP3 (also known as FtsI). PBP3 governs septal peptidoglycan synthesis during cell division. Cefiderocol exhibits a 10- to 20-fold lower half-maximal inhibitory concentration (IC₅₀) for PBP3 compared to ceftazidime in E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii. This high affinity stems from structural optimizations in its C-7 side chain, which features an aminothiazole heterocycle and carboxypropyl-oxyimino group [2] [6].

Key Binding Dynamics:

  • PBP3 Specificity: Cefiderocol’s pyrrolidinium group at the C-3 position enhances electrostatic interactions with the PBP3 active site, disrupting transpeptidase activity and cross-linking of peptidoglycan strands [6] [8].
  • Secondary Targets: While PBP3 is the primary target, weaker binding occurs to PBP1a/1b and PBP2 in A. baumannii and P. aeruginosa, contributing to bacteriolysis but with reduced potency [2] [7].
  • Resistance Mutations: Amino acid substitutions in PBP3’s transmembrane domain (e.g., Thr526 → Ala in A. baumannii) reduce drug affinity and are linked to treatment-emergent resistance. Such mutations often coexist with β-lactamase production [8].

Table 2: Cefiderocol Affinity for Penicillin-Binding Proteins

Bacterial SpeciesPrimary PBP TargetIC₅₀ (μg/mL)Secondary TargetsResistance-Associated Mutations
Escherichia coliPBP3 (FtsI)0.01PBP1a, PBP1bNone reported [6]
Pseudomonas aeruginosaPBP3 (FtsI)0.02PBP1b, PBP2G625D (in CRPA) [4]
Acinetobacter baumanniiPBP3 (FtsI)0.05PBP1a, PBP2T526A, V547L [7] [8]

Notably, PBP modifications alone rarely confer high-level resistance but act synergistically with permeability defects or enzymatic degradation [1] [8].

Role of Chlorocatechol Moieties in Outer Membrane Permeation

The chlorocatechol moiety at the C-3 position serves dual functions: iron chelation and enhanced β-lactamase stability. Its 2-chloro-3,4-dihydroxybenzoic acid structure optimizes ferric iron binding stability constants (log β ~ 30), exceeding those of natural siderophores like enterobactin [6] [4].

Permeation-Enhancing Properties:

  • Zwitterionic Characteristics: The pyrrolidinium ring adjacent to the chlorocatechol group confers zwitterionic properties, improving water solubility and facilitating diffusion through aqueous porin channels when iron-limited conditions impair active transport [6].
  • β-Lactamase Stability: The chloro substituent sterically hinders nucleophilic attack by serine-based β-lactamases (e.g., KPC, OXA-48) and reduces hydrolysis by metallo-β-lactamases (e.g., NDM, VIM). However, PER-type extended-spectrum β-lactamases (ESBLs) and AmpC variants with extended R2 loops demonstrate hydrolysis capabilities [1] [8].
  • Resistance via Receptor Alteration: Mutations in siderophore receptors (e.g., piuA in P. aeruginosa or bauA in A. baumannii) reduce drug influx. In A. baumannii, transcriptomic studies show downregulation of fiu, feoA, and feoB genes in resistant strains, limiting iron transporter availability [5] [8].

Synergistic Resistance Mechanisms:High-level resistance (MIC >32 μg/mL) typically requires multiple concurrent mechanisms:

  • β-Lactamase Coexpression: NDM metallo-β-lactamases hydrolyze cefiderocol at low rates, while PER-1 ESBLs significantly increase MICs. Cloning experiments confirm blaPER-1 expression in E. coli elevates cefiderocol MICs 64-fold [1] [8].
  • Porin Loss: In K. pneumoniae, OmpK35/36 deficiencies synergize with NDM production, reducing intracellular concentrations [4].
  • Efflux Overexpression: MexXY/OprM upregulation in P. aeruginosa expels cefiderocol, particularly when combined with piuD mutations [5].

The chlorocatechol group thus represents a breakthrough in overcoming impermeability-mediated resistance but remains vulnerable to enzymatic degradation and transporter alterations in high-burden pathogens.

Properties

CAS Number

2009350-93-8

Product Name

Cefiderocol

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Molecular Formula

C30H34ClN7O10S2

Molecular Weight

752.2 g/mol

InChI

InChI=1S/C30H34ClN7O10S2/c1-30(2,28(46)47)48-36-19(16-13-50-29(32)34-16)24(42)35-20-25(43)37-21(27(44)45)14(12-49-26(20)37)11-38(8-3-4-9-38)10-7-33-23(41)15-5-6-17(39)22(40)18(15)31/h5-6,13,20,26H,3-4,7-12H2,1-2H3,(H7-,32,33,34,35,36,39,40,41,42,44,45,46,47)/t20-,26-/m1/s1

InChI Key

DBPPRLRVDVJOCL-FQRUVTKNSA-N

SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)[O-]

Canonical SMILES

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)[O-]

Isomeric SMILES

CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.